REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:7]1([CH:14]=[CH:13][CH:12]=[C:10]([OH:11])[CH:9]=1)[OH:8].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:2]([O:8][C:7]1[CH:9]=[C:10]([OH:11])[CH:12]=[CH:13][CH:14]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
24.8 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
This mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed on normal phase silica gel eluting with a 4:1 ratio of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)OC=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |